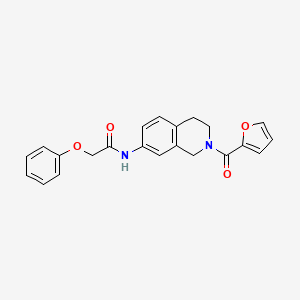

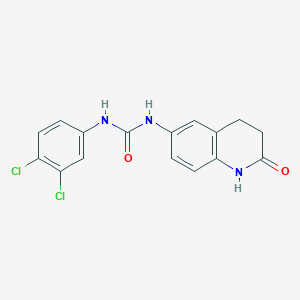

![molecular formula C21H21ClN4O3S2 B3017305 N-(3-(1H-咪唑-1-基)丙基)-N-(苯并[d]噻唑-2-基)-3-(甲磺酰基)苯甲酰胺盐酸盐 CAS No. 1216795-82-2](/img/structure/B3017305.png)

N-(3-(1H-咪唑-1-基)丙基)-N-(苯并[d]噻唑-2-基)-3-(甲磺酰基)苯甲酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride" is a chemically synthesized molecule that appears to be designed for biological activity. The structure suggests it is a benzamide derivative with an imidazole ring and a benzo[d]thiazole moiety, which are often seen in pharmacologically active compounds. The presence of a methylsulfonyl group could indicate potential for interaction with biological systems, possibly as an electrophysiological agent or in other therapeutic areas.

Synthesis Analysis

The synthesis of related N-substituted imidazolylbenzamides has been described, where the imidazole moiety is used as a replacement for other functional groups to produce class III electrophysiological activity . Similarly, the synthesis of N-(thiazol-2-yl)benzamide derivatives has been reported, where the role of methyl functionality and non-covalent interactions were investigated . These studies provide a foundation for the synthesis of the compound , suggesting that it could be synthesized through similar methods involving the reaction of appropriate imidazolyl and thiazolyl precursors with a benzamide or benzene-sulfonamide scaffold.

Molecular Structure Analysis

The molecular structure of the compound likely involves critical non-covalent interactions such as π-π stacking, hydrogen bonding, and possibly S⋯O interactions, as seen in related compounds . These interactions are crucial for the stability and biological activity of the molecule. The imidazole and thiazole rings contribute to the molecule's ability to interact with biological targets, potentially leading to therapeutic effects.

Chemical Reactions Analysis

The compound's chemical reactivity would be influenced by the functional groups present. The imidazole ring is known for its participation in coordination chemistry and as a ligand in metal complexes, which could be relevant in biological systems . The thiazole moiety could be involved in nucleophilic substitution reactions, given the presence of a sulfur atom that can act as an electron pair donor . The benzamide backbone is a common pharmacophore in drug design and can undergo various chemical transformations, potentially leading to a range of derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple aromatic systems suggests it would have a relatively high degree of lipophilicity, which could affect its solubility and distribution in biological systems . The compound's melting point, solubility in different solvents, and stability under physiological conditions would be important parameters to consider in the development of a potential drug. The methylsulfonyl group could enhance the compound's metabolic stability, making it a more viable candidate for in vivo studies .

科学研究应用

心脏电生理活性

N-取代咪唑基苯甲酰胺,包括与 N-(3-(1H-咪唑-1-基)丙基)-N-(苯并[d]噻唑-2-基)-3-(甲磺酰基)苯甲酰胺盐酸盐在结构上相似的化合物,已被研究其心脏电生理活性。这些化合物已显示出与 sematilide(一种 III 类电生理剂)相当的体外效力,表明 1H-咪唑-1-基部分在产生该系列的 III 类电生理活性中的潜力 (Morgan 等人,1990)。

胶凝行为

甲基官能团和多个非共价相互作用在胶凝行为中的作用已在 N-(噻唑-2-基)苯甲酰胺衍生物中得到研究。这包括与所讨论化学物质在结构上相似的化合物。该研究使用晶体工程方法来了解胶凝/非胶凝行为,揭示了分子组装和相互作用的见解 (Yadav 和 Ballabh,2020)。

抗疟疾活性

已对 N-(苯磺酰基)乙酰胺衍生物,包括具有相似结构的衍生物,进行了抗疟疾活性的研究。合成的化合物,包括具有苯并[d]噻唑-2-基硫和 1H 苯并[d]咪唑-2-基硫衍生物的磺酰胺,表现出显着的抗疟疾特性,并且还检查了它们的 ADMET(吸收、分布、代谢、排泄和毒性)特性 (Fahim 和 Ismael,2021)。

抗菌和抗炎活性

已合成并筛选了各种取代苯并噻唑,包括与所讨论化学物质在结构上相似的苯并噻唑,以了解其抗菌、抗炎和其他药理活性。这些研究有助于了解此类化合物的广谱生物活性 (Patel 等人,2009)。

属性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3-methylsulfonylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S2.ClH/c1-30(27,28)17-7-4-6-16(14-17)20(26)25(12-5-11-24-13-10-22-15-24)21-23-18-8-2-3-9-19(18)29-21;/h2-4,6-10,13-15H,5,11-12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIJQQHSKDHKNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCCN2C=CN=C2)C3=NC4=CC=CC=C4S3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(3,4-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B3017227.png)

![N-[(4-hydroxy-1-phenylcyclohexyl)methyl]-2-methoxybenzamide](/img/structure/B3017235.png)

![3-benzyl-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/no-structure.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-phenylfuran-3-carboxamide](/img/structure/B3017239.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide](/img/structure/B3017241.png)

![2-Phenoxy-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B3017242.png)

![ethyl 2-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3017244.png)

![2-Azabicyclo[3.2.2]nonan-3-one](/img/structure/B3017245.png)